molecular formula C18H17N5O B12168312 3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12168312
M. Wt: 319.4 g/mol
InChI Key: QVZVDQAPYFSJDR-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of isoquinoline and tetrazole moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with 4-(5-methyl-1H-tetrazol-1-yl)benzaldehyde under acidic or basic conditions to form the desired methanone derivative. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinoline derivatives: These compounds share the isoquinoline moiety and exhibit similar chemical reactivity.

    Tetrazole derivatives: Compounds containing the tetrazole ring have comparable properties and applications.

Uniqueness

3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is unique due to the combination of isoquinoline and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H17N5O/c1-13-19-20-21-23(13)17-8-6-15(7-9-17)18(24)22-11-10-14-4-2-3-5-16(14)12-22/h2-9H,10-12H2,1H3

InChI Key

QVZVDQAPYFSJDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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